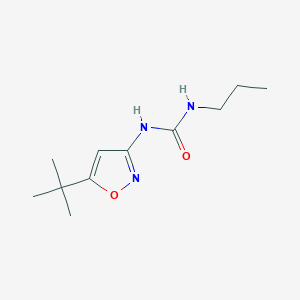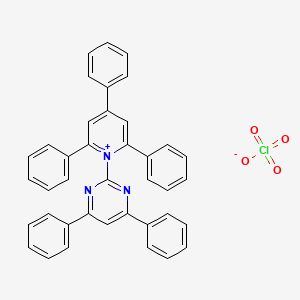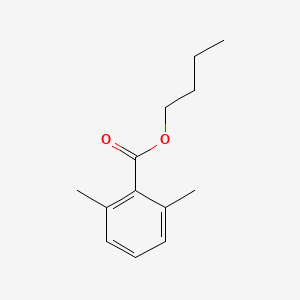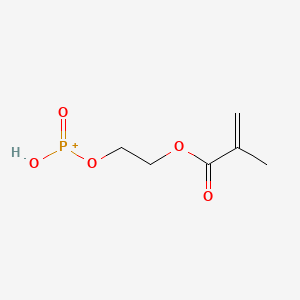![molecular formula C12H16O2S2 B14644809 Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- CAS No. 56772-71-5](/img/structure/B14644809.png)
Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a 2,2-bis(methylthio)ethenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of a benzene derivative with appropriate reagents to introduce the 2,2-bis(methylthio)ethenyl group and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(methylthio)-: Similar structure but lacks the ethenyl and methoxy groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar structure but lacks the ethenyl and methoxy groups.
Properties
CAS No. |
56772-71-5 |
|---|---|
Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[2,2-bis(methylsulfanyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H16O2S2/c1-13-10-6-5-9(7-11(10)14-2)8-12(15-3)16-4/h5-8H,1-4H3 |
InChI Key |
GTUKYIIQFCAPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(SC)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




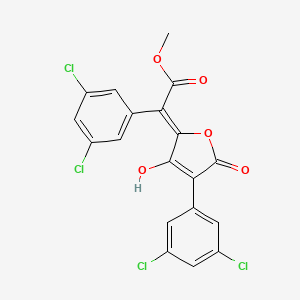
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
